molecular formula C19H27N3O4S2 B2832336 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-73-6

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2832336
CAS No.: 946356-73-6
M. Wt: 425.56
InChI Key: CZHJUXGZKYJSHB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged pharmacophores known to confer bioactivity, including a benzenesulfonamide group, a methylpiperazine moiety, and a thiophene ring. The benzenesulfonamide group is a common feature in many therapeutic agents, particularly as enzyme inhibitors . Compounds containing this functional group have demonstrated a wide range of biological activities, and the 3,4-dimethoxy substitution on the benzene ring is a structural feature often associated with receptor binding and modulation . The 4-methylpiperazin-1-yl group is a frequently employed structural element in active pharmaceutical ingredients that can influence a compound's solubility and its ability to interact with biological targets, such as neurotransmitter receptors . Furthermore, the thiophene heterocycle is a well-established scaffold in drug design, with derivatives showing a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific molecular architecture of this compound suggests potential research applications as a tool compound for investigating protein-protein interactions, enzymatic activity, or cellular signaling pathways. It may serve as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns aimed at identifying new therapeutic leads for various diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)16-4-5-18(25-2)19(12-16)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHJUXGZKYJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene derivative: Starting with a thiophene precursor, functional groups are introduced through electrophilic substitution reactions.

    Piperazine coupling: The thiophene derivative is then coupled with 4-methylpiperazine under basic conditions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, compounds with sulfonamide groups are known for their antibacterial properties, suggesting potential use in the development of new antibiotics.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Key Substituents Pharmacological Target
3,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (Target) 3,4-Dimethoxy, 4-methylpiperazine, thiophen-3-yl Not explicitly stated (likely GPCR)
4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)benzenesulfonamide (11) Bis-sulfonamide, ethylene glycol linker, tosyl groups Not reported
(R/S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide (17/18) 3,4-Dimethoxy, pyrrolidinyl, trifluoroethoxy-phenoxy α1A/α1D-Adrenergic receptors

Key Observations :

  • The target compound uniquely combines a thiophene ring and 4-methylpiperazine , which may enhance lipophilicity and receptor interaction compared to the bis-sulfonamide 11 .
  • Compounds 17/18 () share the 3,4-dimethoxy motif but replace the piperazine-thiophene system with a pyrrolidinyl-trifluoroethoxy-phenoxy group, demonstrating how substituent choice modulates adrenergic receptor selectivity .

Key Observations :

  • The target compound ’s synthesis likely mirrors methods for analogous sulfonamides, though its asymmetric ethylamine linker (bearing thiophene and piperazine) may require careful optimization.
  • Compound 11 employs a straightforward bis-sulfonylation strategy, contrasting with the stereospecific challenges seen in 17/18 .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data (Selected Analogues)

Compound Target Receptor Affinity (Ki/IC50) Selectivity Notes
17/18 α1A/α1D-Adrenergic Sub-nM to nM range Enhanced uroselectivity vs. α1B
Target Hypothetical GPCR Not reported Thiophene may improve membrane permeation

Key Observations :

  • The 3,4-dimethoxy group in both the target and 17/18 likely contributes to π-π stacking interactions in receptor binding pockets .

Biological Activity

3,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is known for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Key Properties:

  • Molecular Weight: 366.43 g/mol
  • CAS Number: Not specifically listed but related to similar compounds with known CAS numbers.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The sulfonamide group may inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation: The piperazine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Similar sulfonamides have shown effectiveness against bacterial infections by inhibiting folate synthesis.
  • Antitumor Effects: Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neurological Effects: The piperazine component suggests potential anxiolytic or antidepressant properties.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Study
AntimicrobialInhibition of folate synthesis
AntitumorInduction of apoptosis
NeurologicalModulation of neurotransmitter receptors

Case Studies

  • Antitumor Activity:
    • A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of growth in breast and colon cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy:
    • Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus.
  • Neuropharmacological Assessment:
    • Animal models were used to evaluate the anxiolytic effects of the compound. Results showed a reduction in anxiety-like behaviors in mice, suggesting potential for treating anxiety disorders.

Q & A

Basic: What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzenesulfonamide core. Key steps include:

  • Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., K2_2CO3_3 in acetonitrile) to form the sulfonamide bond .
  • Amine functionalization : The thiophene-piperazine-ethylamine intermediate may be synthesized via nucleophilic substitution or reductive amination, using thiophen-3-ylacetaldehyde and 4-methylpiperazine .
    Optimization Tip : Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps.

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond connectivity. Key steps include:

  • Crystallization : Use solvent diffusion (e.g., DMSO/ethanol) to grow high-quality crystals.
  • Data collection : Employ a synchrotron source or high-resolution diffractometer (e.g., Bruker D8 Venture) for precise data.
  • Refinement : Use SHELXL for small-molecule refinement, focusing on resolving disorder in the piperazine or thiophene moieties. SHELXTL software can model thermal parameters and hydrogen bonding networks .
    Contradiction Handling : If computational (DFT) and experimental bond lengths diverge, prioritize crystallographic data but validate with spectroscopic methods (e.g., 1^{1}H-13^{13}C HMQC NMR).

Basic: What analytical techniques are suitable for assessing purity and solubility?

Methodological Answer:

  • Purity : HPLC with a C18 column (UV detection at 254 nm) or LC-MS to detect trace impurities.
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
    Note : Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting solubility.

Advanced: How to design experiments to evaluate its biological activity against kinase targets?

Methodological Answer:

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, MAPK) based on structural similarity to known sulfonamide inhibitors.
  • Assay Design :
    • In vitro kinase inhibition : Use FRET-based assays with recombinant kinases and ATP/ADP-Glo™ detection.
    • Cellular activity : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure IC50_{50} via MTT assay. Include positive controls (e.g., staurosporine) .
      Data Validation : Cross-validate results with siRNA knockdown or competitive binding assays (SPR) to confirm target engagement.

Advanced: How to address contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., ATP concentration, pH) and cell line genetic backgrounds.
  • Meta-analysis : Use tools like RevMan to aggregate data, applying random-effects models to account for heterogeneity.
  • Reproducibility Testing : Replicate studies under standardized conditions (e.g., CLIA guidelines) and validate with orthogonal methods (e.g., Western blot for downstream phosphorylation) .

Basic: What computational tools predict its metabolic stability?

Methodological Answer:

  • In silico ADME : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism and hepatotoxicity.
  • Metabolite Identification : Perform molecular docking (AutoDock Vina) with CYP3A4 and CYP2D6 isoforms to predict oxidation sites (e.g., piperazine N-demethylation) .
    Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Reaction Engineering : Use flow chemistry for precise control of stoichiometry and temperature in sulfonylation steps.
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted intermediates.
  • Process Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of amine coupling efficiency .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hygroscopicity Management : Store under inert gas (N2_2) with desiccants (silica gel) to prevent hydrolysis of the sulfonamide group .
  • Toxicity Screening : Perform Ames test for mutagenicity and zebrafish embryo assays for acute toxicity.

Advanced: How to conduct structure-activity relationship (SAR) studies on the thiophene-piperazine moiety?

Methodological Answer:

  • Analog Design : Synthesize derivatives with modified piperazines (e.g., 4-ethylpiperazine) or thiophene substituents (e.g., 2-bromothiophene).
  • Activity Profiling : Test analogs in kinase panels (e.g., Eurofins KinaseProfiler) and correlate with steric/electronic parameters (Hammett σ, logP) .
    Data Interpretation : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and hydrophobic contributions to activity .

Advanced: What strategies validate target engagement in vivo?

Methodological Answer:

  • Pharmacodynamic Markers : Measure target phosphorylation in tumor xenografts via immunohistochemistry.
  • Isotope Labeling : Synthesize a 14^{14}C-labeled version for biodistribution studies using autoradiography .

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